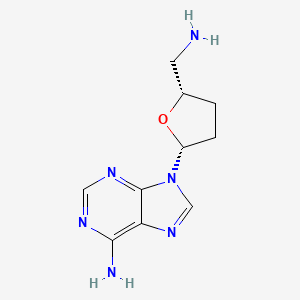
9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
Descripción general
Descripción
9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C10H14N6O and its molecular weight is 234.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine, known by its CAS number 413570-57-7, is a purine derivative that has garnered attention for its potential biological activities. The compound is characterized by its unique molecular structure, which includes a tetrahydrofuran moiety linked to a purine base. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N6O |
| Molecular Weight | 234.26 g/mol |
| Purity | NLT 98% |
| CAS Number | 413570-57-7 |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antiproliferative agent and a modulator of cellular processes.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of purine compounds can inhibit cell growth and induce apoptosis in tumor cells. The specific mechanisms include:
- Inhibition of Cell Cycle Progression : The compound may interfere with the cell cycle, particularly affecting the G0/G1 phase.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, enhancing chemosensitivity to other anticancer agents.
Case Studies
Case Study 1: In Vitro Analysis
A study evaluated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value in the micromolar range. The compound was shown to induce apoptosis through caspase activation.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound acts as a competitive inhibitor of specific kinases involved in cell signaling pathways associated with tumor growth. This was supported by molecular docking studies that demonstrated favorable binding interactions with target proteins.
Research Findings
Recent research has expanded on the understanding of this compound's pharmacological profile:
- Targeting Kinases : The compound has been identified as a potential inhibitor of threonine/tyrosine kinases, which are crucial for cancer progression.
- Synergistic Effects : When combined with established chemotherapeutics, such as doxorubicin or cisplatin, it exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Propiedades
IUPAC Name |
9-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c11-3-6-1-2-7(17-6)16-5-15-8-9(12)13-4-14-10(8)16/h4-7H,1-3,11H2,(H2,12,13,14)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAPPKKZZMLMRU-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)N2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CN)N2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















